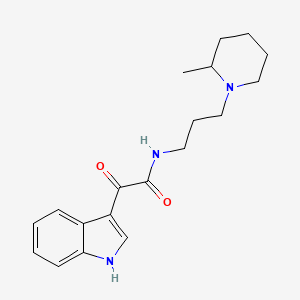

2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide is a complex organic compound featuring an indole moiety, a piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core can then be functionalized with various groups to introduce the piperidine and acetamide functionalities.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

Reduction: The piperidine ring can be reduced to form piperidine derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed:

Oxidation: Indole-3-carboxaldehyde, Indole-3-carboxylic acid.

Reduction: Piperidine derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives are known for their biological activity, and this compound may exhibit antiviral, anti-inflammatory, or anticancer properties.

Industry: Use in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide exerts its effects involves interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The piperidine ring can enhance the compound's ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

Piperidine derivatives: Compounds containing the piperidine ring, often used in pharmaceuticals.

Acetamide derivatives: Compounds with the acetamide group, used in various chemical applications.

Uniqueness: 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide stands out due to its combination of indole, piperidine, and acetamide functionalities, which can provide unique biological and chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide , often referred to as an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 315.4 g/mol

- CAS Number : 875320-60-8

The structure features an indole moiety that is known for its role in various biological systems, contributing to the compound's pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 0.98 μg/mL . This suggests that the indole framework may enhance the bioactivity of these compounds.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Indole derivative (related) | 0.98 | MRSA |

Anti-inflammatory Activity

Indole derivatives have been extensively studied for their anti-inflammatory effects. One study highlighted that similar compounds could significantly reduce TNF-α levels in macrophages and inhibit neutrophil infiltration in rat models of inflammation . The mechanisms involved include modulation of immune responses and reduction of oxidative stress.

The biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : Indole derivatives can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage during inflammation.

- Cytokine Modulation : These compounds may downregulate pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammatory responses.

- Antimicrobial Mechanism : The presence of the indole ring enhances membrane permeability in bacterial cells, leading to increased susceptibility to the compound.

In Vivo Studies

In a rat model of adjuvant-induced arthritis, administration of related indole compounds resulted in significant reductions in paw edema and inflammatory markers . Histopathological assessments confirmed decreased bone erosion and inflammatory cell infiltration, supporting the therapeutic potential of these compounds in chronic inflammatory conditions.

Cytotoxicity Studies

Cytotoxicity assays have indicated that certain analogs exhibit selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values for these compounds were found to be in the micromolar range, suggesting a potential role in cancer therapy .

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[3-(2-methylpiperidin-1-yl)propyl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-14-7-4-5-11-22(14)12-6-10-20-19(24)18(23)16-13-21-17-9-3-2-8-15(16)17/h2-3,8-9,13-14,21H,4-7,10-12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOYTTJOOXXVOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.